Gdp-beta-L-fucose triethylammonium salt

Description

Significance of L-Fucose and Fucosylation in Biological Systems

L-fucose is a deoxyhexose sugar that plays a vital role in a multitude of biological processes. biologyinsights.compatsnap.com It is a fundamental component of many glycoproteins and glycolipids on the cell surface, where it is involved in cell-cell recognition, adhesion, and signaling. biologyinsights.complu.edu The process of adding fucose to other molecules, known as fucosylation, is a crucial post-translational modification that influences protein function and stability. news-medical.net

Fucosylation is integral to numerous physiological and pathological events. researchgate.net For instance, fucosylated glycans are essential for selectin-mediated leukocyte-endothelial adhesion, a key step in the inflammatory response. oup.comnih.gov They are also determinants of the ABO blood group system. biologyinsights.com Furthermore, alterations in fucosylation patterns have been linked to various diseases, including cancer and inflammatory disorders. researchgate.netnumberanalytics.com In cancer, changes in fucosylation can affect cell proliferation, invasion, and metastasis. oup.comnumberanalytics.com Pathogens can also exploit fucose-containing structures on host cells to facilitate infection. biologyinsights.comnumberanalytics.com

Key Biological Roles of Fucosylation:

Cell Adhesion: Mediates interactions between cells, crucial for immune responses. plu.edu

Immune Regulation: Influences the activity of immune cells and antibody function. biologyinsights.comoup.com

Development: Plays a role in tissue and organ development. biologyinsights.com

Disease Pathogenesis: Aberrant fucosylation is implicated in cancer and inflammatory diseases. news-medical.netnumberanalytics.com

Overview of Nucleotide Sugars as Glycosyl Donors

Nucleotide sugars are activated forms of monosaccharides that serve as the building blocks for the synthesis of complex carbohydrates and glycoconjugates. wikipedia.orgencyclopedia.pubnih.gov These molecules consist of a sugar linked to a nucleoside diphosphate (B83284) or monophosphate. encyclopedia.pub This "activation" provides the necessary energy for the formation of glycosidic bonds, the linkages that connect sugars to other molecules.

Glycosyltransferases are the enzymes responsible for catalyzing the transfer of the sugar moiety from a nucleotide sugar donor to an acceptor molecule, which can be a growing oligosaccharide chain, a protein, or a lipid. wikipedia.org This process, known as glycosylation, is fundamental to the structure and function of many biological molecules. There are nine common nucleotide sugars in humans, including UDP-glucose, UDP-galactose, and GDP-mannose. wikipedia.org

Role of GDP-beta-L-Fucose as the Universal Fucosyl Donor

Guanosine (B1672433) diphosphate-beta-L-fucose (GDP-beta-L-fucose) is the sole donor substrate for all fucosylation reactions in mammals. nih.govpnas.org It is synthesized in the cytoplasm through two main pathways: the de novo pathway, which converts GDP-mannose to GDP-fucose, and the salvage pathway, which utilizes free fucose from extracellular sources or the breakdown of glycoproteins. nih.govaacrjournals.org

Once synthesized, GDP-fucose is transported into the Golgi apparatus and endoplasmic reticulum, where fucosyltransferases catalyze the transfer of L-fucose to various acceptor molecules. aacrjournals.orgresearchgate.net The availability of GDP-fucose is a critical factor in regulating the extent of fucosylation within a cell. aacrjournals.org The enzymes responsible for transferring fucose from GDP-fucose are known as fucosyltransferases (FUTs). researchgate.net

Pathways for GDP-beta-L-Fucose Synthesis:

| Pathway | Description | Key Enzymes |

| De Novo Pathway | Synthesizes GDP-fucose from GDP-mannose. This is the primary source of GDP-fucose in most cells. nih.gov | GDP-mannose 4,6-dehydratase (GMD), GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX) aacrjournals.orgnih.gov |

| Salvage Pathway | Utilizes free L-fucose to generate GDP-fucose. | Fucokinase, GDP-L-fucose pyrophosphorylase aacrjournals.org |

Contextualization of the Triethylammonium (B8662869) Salt Form in Research

In a laboratory setting, nucleotide sugars like GDP-beta-L-fucose are often prepared and stored as salts to improve their stability and solubility in aqueous solutions. The triethylammonium salt form is a common choice for this purpose. The triethylammonium cation is a bulky, non-metallic counterion that can help to prevent the degradation of the nucleotide sugar.

The use of the triethylammonium salt form facilitates the handling and application of GDP-beta-L-fucose in various biochemical and enzymatic assays. For example, it is used as a substrate for in vitro studies of fucosyltransferases, allowing researchers to investigate the kinetics and specificity of these enzymes. researchgate.net It is also employed in the chemoenzymatic synthesis of complex fucosylated oligosaccharides and glycoconjugates, which are valuable tools for studying the biological roles of fucosylation. pnas.org

Properties

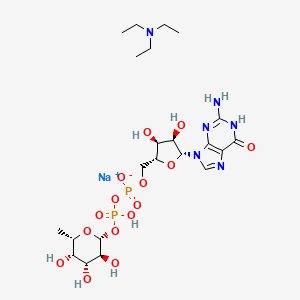

IUPAC Name |

sodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl] phosphate;N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O15P2.C6H15N.Na/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27;1-4-7(5-2)6-3;/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27);4-6H2,1-3H3;/q;;+1/p-1/t4-,5+,7+,8+,9+,10+,11-,14+,15+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGXLKFBZQYDGN-JLTDHLQRSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.CC1C(C(C(C(O1)OP(=O)(O)OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC.C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39N6NaO15P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

712.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolism of Gdp Beta L Fucose

De Novo Biosynthetic Pathway of GDP-beta-L-Fucose

The de novo synthesis of GDP-beta-L-fucose is a conserved metabolic pathway that converts GDP-D-mannose into GDP-beta-L-fucose through a series of enzymatic reactions. nih.govflybase.org This process can be broadly divided into two major stages: the initial conversion of D-mannose derivatives to GDP-D-mannose, and the subsequent transformation of GDP-D-mannose into the final product, GDP-beta-L-fucose. researchgate.netoup.com In mammals, this pathway is responsible for producing approximately 90% of the total cellular pool of GDP-fucose. nih.gov

The journey from D-mannose to GDP-D-mannose involves the sequential action of two key enzymes that prepare the mannose substrate for its eventual conversion to fucose. researchgate.netnih.gov This initial phase ensures a steady supply of the precursor molecule, GDP-D-mannose.

The first committed step in this sequence involves the enzyme Phosphomannomutase (ManB). researchgate.net ManB catalyzes the isomerization of mannose-6-phosphate (B13060355) to mannose-1-phosphate. nih.govnih.gov This reversible reaction is a critical control point in the pathway, directing mannose into the synthesis of nucleotide sugars. nih.gov

Following the action of ManB, GDP-alpha-D-mannose pyrophosphorylase (ManC), also known as mannose-1-phosphate guanylyltransferase, catalyzes the reaction between mannose-1-phosphate and guanosine (B1672433) triphosphate (GTP). researchgate.netnih.gov This enzymatic step results in the formation of GDP-alpha-D-mannose and pyrophosphate, effectively "activating" the mannose moiety for subsequent enzymatic modifications. researchgate.net

The second stage of the de novo pathway involves the direct conversion of GDP-D-mannose to GDP-beta-L-fucose. This transformation is accomplished by the coordinated action of two enzymes that catalyze a series of oxidation, epimerization, and reduction reactions. nih.govresearchgate.netnih.gov

The first enzyme in this conversion is GDP-D-mannose 4,6-dehydratase (GMD). nih.govresearchgate.net GMD, a member of the short-chain dehydrogenase/reductase (SDR) superfamily, catalyzes the conversion of GDP-D-mannose to GDP-4-keto-6-deoxymannose. ontosight.airesearchgate.netgenecards.org This reaction involves the oxidation at the C-4 position and a reduction at the C-6 position of the mannose ring, with the concurrent loss of a water molecule. wikipedia.orgresearchgate.net The reaction requires NADP+ as a cofactor. genecards.orgnih.gov The product of this reaction, GDP-4-keto-6-deoxymannose, is a key intermediate in the pathway. ontosight.ai It is noteworthy that the activity of GMD can be subject to feedback inhibition by the final product of the pathway, GDP-beta-L-fucose. rupress.org

The final step in the de novo synthesis of GDP-beta-L-fucose is catalyzed by the bifunctional enzyme GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase, also known as WcaG in bacteria or the FX protein in humans. researchgate.netnih.govresearchgate.net This remarkable enzyme carries out both the epimerization and reduction reactions necessary to convert GDP-4-keto-6-deoxymannose into GDP-beta-L-fucose. researchgate.netnih.gov The enzyme first catalyzes the epimerization at the C-3 and C-5 positions of the sugar ring. researchgate.net Subsequently, the reductase activity of the enzyme, which requires NADPH as a cofactor, reduces the keto group at the C-4 position to a hydroxyl group, yielding the final product, GDP-beta-L-fucose. researchgate.netresearchgate.net

Table 1: Enzymes of the De Novo GDP-beta-L-Fucose Biosynthetic Pathway

| Enzyme Name | Abbreviation | EC Number | Catalyzed Reaction | Substrate(s) | Product(s) |

| Phosphomannomutase | ManB | 5.4.2.8 | Isomerization | D-mannose-6-phosphate | D-mannose-1-phosphate |

| GDP-alpha-D-Mannose Pyrophosphorylase | ManC | 2.7.7.13 | Guanylyltransfer | D-mannose-1-phosphate, GTP | GDP-alpha-D-mannose, Pyrophosphate |

| GDP-D-Mannose 4,6-Dehydratase | GMD | 4.2.1.47 | Dehydration | GDP-D-mannose | GDP-4-keto-6-deoxy-D-mannose, H₂O |

| GDP-4-keto-6-deoxy-D-mannose 3,5-Epimerase-4-Reductase | WcaG/FX Protein | 1.1.1.271 | Epimerization and Reduction | GDP-4-keto-6-deoxy-D-mannose, NADPH | GDP-beta-L-fucose, NADP⁺ |

Salvage Pathway for GDP-beta-L-Fucose Synthesis

Role of L-Fucokinase

L-fucokinase, systematically known as ATP:beta-L-fucose 1-phosphotransferase, is the inaugural enzyme in the salvage pathway. ontosight.aiwikipedia.org It catalyzes the phosphorylation of L-fucose at the C-1 position, using adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor, to form beta-L-fucose-1-phosphate and adenosine diphosphate (B83284) (ADP). wikipedia.org This enzymatic activity is critical for the cellular utilization of fucose. ontosight.ai The product of this reaction, β-L-fucose-1-phosphate, serves as the immediate precursor for the final step in the salvage pathway. ontosight.ai

Notably, L-fucokinase exhibits specificity for the β-anomer of L-fucose. nih.gov The α-anomer of L-fucose, which can be released during glycan degradation, cannot be directly utilized by this enzyme. nih.gov The conversion from the α- to the β-anomer is facilitated by an enzyme known as fucose mutarotase. nih.gov L-fucokinase activity has been detected in a wide range of tissues in mammals, with particularly high levels observed in the brain of rats and mice, although the levels can vary significantly between species. wikipedia.org

Role of GDP-L-Fucose Pyrophosphorylase

The second and final enzymatic step in the salvage pathway is catalyzed by GDP-L-fucose pyrophosphorylase, also referred to as fucose-1-phosphate guanylyltransferase. nih.govwikipedia.org This enzyme facilitates the condensation of beta-L-fucose-1-phosphate with GTP to generate GDP-β-L-fucose and pyrophosphate. wikipedia.orgnih.gov The systematic name for this enzyme class is GTP:beta-L-fucose-1-phosphate guanylyltransferase. wikipedia.org

The product, GDP-β-L-fucose, is the activated form of fucose that serves as the donor substrate for all fucosyltransferases, which are responsible for incorporating fucose into a variety of glycoconjugates. wikipedia.org The activity of GDP-L-fucose pyrophosphorylase is essential for completing the salvage of free fucose into a usable form for cellular fucosylation reactions. oup.com

Regulation and Feedback Mechanisms in GDP-beta-L-Fucose Biosynthesis

The biosynthesis of GDP-β-L-fucose is a tightly regulated process to ensure an adequate supply of this nucleotide sugar for fucosylation while preventing its overaccumulation. A key regulatory mechanism is feedback inhibition, where the final product of the pathway, GDP-β-L-fucose, allosterically inhibits an early enzyme in the de novo pathway. nih.gov Specifically, GDP-β-L-fucose targets GDP-mannose 4,6-dehydratase (GMD), a critical enzyme that catalyzes the first committed step in the de novo synthesis of GDP-β-L-fucose. nih.govnih.gov This feedback loop helps to maintain cellular homeostasis of GDP-β-L-fucose levels. nih.gov

Recent studies have revealed a mutual interplay and regulation between the de novo and salvage pathways. plos.org For instance, the absence of certain enzymes in one pathway can influence the expression or activity of enzymes in the other. In cells lacking the TSTA3 enzyme of the de novo pathway, the level of fucokinase from the salvage pathway was observed to be elevated upon fucose supplementation. nih.gov Conversely, in cells deficient in fucokinase (FCSK), the protein level of TSTA3 was increased. plos.org This suggests a compensatory mechanism between the two pathways to maintain the cellular pool of GDP-β-L-fucose.

Furthermore, the availability of exogenous fucose can regulate the contribution of each pathway. When cells are supplied with external fucose, the salvage pathway is activated, and the resulting increase in GDP-β-L-fucose can lead to feedback inhibition of the de novo pathway. nih.gov Synthetic fluorinated L-fucose analogs have been shown to be metabolized via the salvage pathway into fluorinated GDP-L-fucose analogs, which can then act as potent feedback inhibitors of GMD, thereby shutting down the de novo biosynthesis. nih.gov

Comparative Biosynthesis Across Organisms (e.g., Bacteria, Plants, Mammals)

The pathways for GDP-β-L-fucose biosynthesis are present across a wide range of organisms, from bacteria to plants and mammals, with some notable differences.

Mammals: In mammalian cells, both the de novo and the salvage pathways for GDP-β-L-fucose synthesis are operative. oup.comnih.gov The de novo pathway, which converts GDP-D-mannose to GDP-β-L-fucose, is the major route, accounting for approximately 90-95% of the total production. nih.govnih.gov The salvage pathway, which utilizes free fucose, contributes the remaining 5-10%. nih.gov The enzymes for both pathways have been identified and characterized in various mammalian species, including humans, mice, and pigs. nih.govoup.com

Plants: Plants also possess both the de novo and salvage pathways for GDP-β-L-fucose synthesis. In the model plant Arabidopsis thaliana, a bifunctional enzyme designated AtFKGP has been identified that exhibits both L-fucokinase and GDP-L-fucose pyrophosphorylase activities. nih.gov This single enzyme can catalyze the entire salvage pathway, converting L-fucose directly to GDP-β-L-fucose in the presence of ATP and GTP. nih.gov The expression of this bifunctional enzyme in most cell types of Arabidopsis suggests that the salvage of free L-fucose is a ubiquitous process in this plant. nih.gov

Bacteria: The biosynthesis of GDP-β-L-fucose in bacteria can vary. Many bacteria, including E. coli, primarily utilize a de novo pathway that starts from mannose-6-phosphate and involves a series of enzymatic reactions to produce GDP-β-L-fucose. researchgate.net While the salvage pathway was initially thought to be absent in most bacteria, it has been identified in some, such as Bacteroides fragilis. nih.gov This bacterium possesses a bifunctional enzyme, L-fucokinase/GDP-fucose pyrophosphorylase (FKP), which is analogous to the one found in Arabidopsis. nih.govoup.com This enzyme allows B. fragilis to salvage free L-fucose from its environment, which is particularly advantageous for its survival in the competitive host intestinal ecosystem. nih.gov

Fungi: The presence of the salvage pathway in fungi was not well-established until recently. Analysis of the genome of the lipid-producing fungus Mortierella alpina revealed the presence of genes encoding both L-fucokinase (FUK) and GDP-L-fucose pyrophosphorylase (GFPP), suggesting a functional salvage pathway. nih.govrsc.org This was the first comprehensive characterization of these enzymes in a fungus, indicating that M. alpina can convert exogenous fucose into GDP-β-L-fucose. nih.govrsc.org

Enzymatic Applications and Fucosyltransferase Studies

GDP-beta-L-Fucose as a Substrate for Fucosyltransferases (FUTs)

GDP-beta-L-fucose is the universal donor substrate for all known fucosyltransferases. wikipedia.orgescholarship.org These enzymes, primarily located in the Golgi apparatus and endoplasmic reticulum, transfer the fucose moiety to specific acceptor molecules, creating fucosylated glycans. wikipedia.orgrupress.org The substrate specificity of FUTs is highly regulated, with different enzyme families recognizing distinct acceptor structures. rupress.orgnih.gov For instance, some FUTs act on N-glycans, while others modify O-glycans or glycolipids. rupress.org The availability of GDP-beta-L-fucose within the cell, synthesized through both de novo and salvage pathways, is a critical factor in controlling the extent of fucosylation. reactome.orgresearchgate.net

The catalytic mechanism of fucosyltransferases involves the transfer of the L-fucose unit from GDP-beta-L-fucose to a hydroxyl group on an acceptor molecule. nih.gov This reaction is characterized by a charged, sp2-hybridized transition state. nih.gov Kinetic studies, including secondary isotope effects, suggest that the cleavage of the glycosidic bond in GDP-fucose occurs before the nucleophilic attack by the acceptor molecule. nih.gov

A key feature of the fucosyltransferase-catalyzed reaction is the inversion of the anomeric configuration of the transferred fucose. nih.gov GDP-beta-L-fucose has the fucose in a beta-configuration at the anomeric carbon. creative-proteomics.com During the enzymatic transfer, the fucose is attached to the acceptor molecule via an alpha-glycosidic bond. wikipedia.org This inversion of stereochemistry is consistent with a single nucleophilic substitution (SN2-type) reaction mechanism, where the acceptor's hydroxyl group attacks the anomeric carbon from the opposite side of the departing GDP molecule. nih.govnih.gov

The activity of many fucosyltransferases is significantly influenced by the presence of divalent cations. researchgate.netnih.gov While not always an absolute requirement, cations like manganese (Mn²⁺) and magnesium (Mg²⁺) often enhance catalytic activity. researchgate.netnih.gov For example, the activity of a GDP-fucose:polypeptide fucosyltransferase was observed to increase tenfold in the presence of 50 mM MnCl₂. nih.gov These cations can play several roles, including coordinating the phosphate (B84403) groups of the GDP-fucose substrate, thereby facilitating its binding to the active site and promoting the departure of the GDP leaving group. researchgate.netresearchgate.net The optimal concentration and the specific cation required can vary between different fucosyltransferases.

| Cation | Effect on Activity | Example Enzyme | Reference |

|---|---|---|---|

| Mn²⁺ | Strong activation | GDP-fucose:polypeptide fucosyltransferase, SFT3 | researchgate.netnih.gov |

| Mg²⁺ | Activation | SFT3 | researchgate.net |

| Co²⁺ | Activation | SFT3 | researchgate.net |

| Ca²⁺ | Activation | SFT3 | researchgate.net |

| Zn²⁺ | Inhibition | SFT3 | researchgate.net |

| Cu²⁺ | Inhibition | SFT3 | researchgate.net |

Site-directed mutagenesis and chemical modification studies have been instrumental in identifying amino acid residues critical for the catalytic activity of fucosyltransferases. nih.govnih.gov In many FUTs, conserved acidic residues, such as aspartate (Asp) and glutamate (B1630785) (Glu), often function as the catalytic base, which deprotonates the hydroxyl group of the acceptor substrate to facilitate its nucleophilic attack on the anomeric carbon of GDP-fucose. nih.gov For example, in human fucosyltransferase 8 (FUT8), Glu273 has been identified as the catalytic base, working in concert with Lys369. nih.gov Other conserved residues are involved in binding the GDP portion of the donor substrate. nih.gov

Fucosyltransferases are a diverse group of enzymes classified into different families based on their sequence homology and the type of linkage they create. wikipedia.orgrupress.org This specificity dictates the final structure of the fucosylated glycan and, consequently, its biological function. For example, FUT8 is the only enzyme responsible for adding α1-6 fucose to the N-glycan core, a modification crucial for certain protein functions. rupress.orgnih.gov Other families, like the α-1,2-fucosyltransferases, are responsible for synthesizing H-type antigens, the precursors for the ABO blood group antigens. nih.gov

Alpha-1,2-fucosyltransferases (α1,2-FUTs) catalyze the transfer of fucose from GDP-beta-L-fucose to a galactose (Gal) residue, forming an α1,2-fucosyl linkage. elifesciences.orguniprot.org These enzymes are responsible for the synthesis of the H antigen, which is the precursor for the A and B antigens of the ABO blood group system. uniprot.org The substrate specificity of α1,2-FUTs can be quite precise. For example, a study on murine α1,2-FUTs showed that different isoforms have distinct preferences for their acceptor substrates. nih.gov One isoform, MFUT-II, could fucosylate both asialo-monosialoteterahexosyl ganglioside (GA1) and monosialoteterahexosyl ganglioside (GM1), while another, MFUT-I, only showed activity with GA1. nih.gov This differential specificity allows for the controlled synthesis of a variety of fucosylated structures in different tissues and at different developmental stages. nih.gov

| Enzyme | Acceptor Substrate | Product | Reference |

|---|---|---|---|

| MFUT-I | asialo-monosialoteterahexosyl ganglioside (GA1) | fucosyl GA1 (FGA1) | nih.gov |

| MFUT-II | asialo-monosialoteterahexosyl ganglioside (GA1) | fucosyl GA1 (FGA1) | nih.gov |

| monosialoteterahexosyl ganglioside (GM1) | fucosyl GM1 (FGM1) |

Specific Fucosyltransferase Enzyme Families and Their Substrate Specificity

Alpha-1,3/4-Fucosyltransferases (e.g., FUT3, FUT5, FUT6, FUT7)

Alpha-1,3/4-fucosyltransferases are responsible for the synthesis of important glycan structures, including the Lewis blood group antigens. nih.gov These enzymes utilize GDP-β-L-fucose to transfer fucose in either an α1,3 or α1,4 linkage to a terminal N-acetylglucosamine (GlcNAc) residue. oup.com The specific linkage depends on the underlying glycan structure. Human FUT3 and FUT5 can catalyze both α1,3 and α1,4 fucosylation, while FUT6 and FUT7 are primarily α1,3 fucosyltransferases. oup.comscielo.br The ability of FUT3 and FUT5 to perform α1,4 fucosylation is linked to the presence of a specific aromatic residue (tryptophan) in their acceptor-binding domain. oup.com Fucosylated structures created by these enzymes, such as sialyl-Lewis X, are crucial for cell-cell recognition processes, including leukocyte rolling during inflammation. wikipedia.orgscielo.br

Alpha-1,6-Fucosyltransferases (e.g., FUT8)

Alpha-1,6-fucosyltransferase, exclusively represented by FUT8 in mammals, is responsible for a modification known as core fucosylation. oup.commdpi.com This enzyme catalyzes the transfer of a fucose residue from the donor GDP-β-L-fucose to the innermost GlcNAc residue of N-linked glycans on glycoproteins. oup.comnih.gov This α1,6-linkage is a widespread modification found throughout mammalian tissues and plays a significant role in modulating the activity of various cell surface receptors, including those involved in growth factor signaling. mdpi.comnih.govnih.gov The expression level of FUT8 and the availability of its substrate, GDP-fucose, can significantly impact the extent of core fucosylation. mdpi.com The critical biological importance of this process is highlighted by the fact that a lack of core fucosylation can lead to severe developmental defects. nih.gov

Protein O-Fucosyltransferases (e.g., POFUT1, POFUT2, FUT10)

Unlike the fucosyltransferases that act on glycan chains, protein O-fucosyltransferases (POFUTs) attach fucose directly to the hydroxyl group of serine or threonine residues within specific protein domains. mdpi.comwikipedia.org These enzymes are located in the endoplasmic reticulum. mdpi.comwikipedia.org

POFUT1 (also known as O-FucT-1) specifically uses GDP-β-L-fucose to add O-fucose to conserved serine or threonine residues within Epidermal Growth Factor-like (EGF) repeats. wikipedia.orgqmul.ac.uk This modification is essential for the proper function of Notch signaling, a critical pathway in development. wikipedia.org The enzyme appears to recognize the correctly folded structure of the EGF domain rather than just a primary amino acid sequence. nih.gov

POFUT2 catalyzes the transfer of fucose from GDP-β-L-fucose to Thrombospondin Type 1 Repeats (TSRs). mdpi.comwikipedia.org

FUT10 and FUT11 were recently identified as protein O-fucosyltransferases that modify Elastin Microfibril Interface (EMI) domains and have been renamed POFUT3 and POFUT4, respectively. mdpi.comnih.gov

These enzymes are inverting glycosyltransferases, meaning they utilize GDP-β-L-fucose as the donor and create an α-O-fucosyl linkage on the protein. wikipedia.orgwikipedia.org

Kinetic Characterization of Fucosyltransferases Utilizing GDP-beta-L-Fucose

Inhibition Studies and Transition State Analysis

Inhibition of fucosyltransferases is a key area of research for developing potential therapeutics, particularly in cancer where fucosylation is often altered. nih.gov One major strategy involves the use of analogs of the natural donor substrate, GDP-β-L-fucose. nih.gov These unnatural analogs are often poor substrates for the fucosyltransferases and can function in two primary ways: by directly and competitively inhibiting the enzymes, or by being metabolized within the cell and antagonizing the enzymes of the fucose biosynthesis pathway, leading to a depletion of the natural GDP-fucose pool. nih.gov

Fluorinated GDP-fucose analogs have been shown to be effective competitive inhibitors against several fucosyltransferases, including FUT3, FUT5, FUT6, FUT7, and FUT8. nih.gov For instance, GDP-2-deoxy-2-fluoro-L-fucose and GDP-2-deoxy-2,6-difluoro-L-fucose demonstrated potent inhibitory activity against FUT8. nih.gov The presence of a fluorine atom near the anomeric center is thought to destabilize the oxocarbenium ion-like transition state that forms during the glycosyl transfer reaction, thereby inhibiting the enzyme. nih.gov Another approach uses fucose derivatives like β-carbafucose, where the ring oxygen is replaced by a methylene (B1212753) group. nih.gov This analog is processed by the cell's salvage pathway into GDP-carbafucose, which is an incompetent substrate for fucosyltransferases because it cannot form the required oxocarbenium ion-like transition state. nih.gov

In Vitro Fucosylation Systems and Glycan Engineering

The enzymatic synthesis of complex carbohydrates using fucosyltransferases and GDP-β-L-fucose offers a powerful alternative to complex chemical synthesis, providing high regio- and stereospecificity. nih.gov These in vitro systems are crucial for glycan engineering, allowing for the production of well-defined fucosylated glycans for research and therapeutic applications. nih.gov However, the high cost and limited commercial availability of GDP-fucose have historically been major obstacles for large-scale synthesis. nih.govresearchgate.net

To overcome this limitation, chemoenzymatic and multi-enzyme cascade systems have been developed for the gram-scale production of GDP-fucose from less expensive precursors. d-nb.infonih.gov One notable approach utilizes a bifunctional enzyme, L-fucokinase/GDP-fucose pyrophosphorylase (FKP), which converts L-fucose first to fucose-1-phosphate and then to GDP-fucose. nih.govnih.gov This enzymatically synthesized GDP-fucose can then be used directly in a subsequent reaction with a specific fucosyltransferase and an acceptor substrate to create a desired fucosylated product. nih.gov For example, combining the activities of FKP and a Helicobacter pylori α1,3 fucosyltransferase has enabled the preparative-scale synthesis of the Lewis X trisaccharide and its derivatives. nih.gov Such in vitro fucosylation systems are invaluable for creating libraries of glycan structures needed to study their biological functions. nih.gov Furthermore, engineering the glycosylation pathways in cell lines, for example by depleting genes involved in GDP-fucose biosynthesis, is a strategy used to produce afucosylated antibodies with enhanced therapeutic efficacy. researchgate.net

Chemoenzymatic Synthesis of Fucosylated Glycoconjugates

Chemoenzymatic synthesis provides a powerful and efficient method for producing complex fucosylated glycoconjugates with high regio- and stereospecificity. This approach combines the flexibility of chemical synthesis for creating precursor molecules with the precision of enzymatic catalysis for the glycosylation steps. GDP-L-fucose is the essential donor for the enzymatic fucosylation step.

A common strategy involves a two-step enzymatic process. First, GDP-L-fucose is synthesized from L-fucose. A key enzyme in this process is the bifunctional L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP), often sourced from bacteria like Bacteroides fragilis. researchgate.netnih.gov This enzyme catalyzes the conversion of L-fucose first to L-fucose-1-phosphate and subsequently to GDP-L-fucose in the presence of ATP and GTP. researchgate.net

In the second step, the newly synthesized GDP-L-fucose is used immediately in a coupled reaction with a specific fucosyltransferase to modify an acceptor substrate. researchgate.net For example, researchers have combined the activity of FKP with an α1,3-fucosyltransferase from Helicobacter pylori to create a library of Lewis X (Lex) trisaccharide glycans. nih.govnih.gov This one-pot reaction streamlines the synthesis of these biologically important structures, which are involved in cell recognition and immune responses. nih.gov

The versatility of this method allows for the synthesis of not only natural glycans but also modified analogs for research purposes. By using chemically synthesized fucose analogs as substrates for the FKP enzyme, a diverse array of GDP-fucose derivatives can be generated and subsequently transferred to glycans, enabling the study of structure-function relationships in glycan-protein interactions. nih.gov

Table 1: Key Enzymes in Chemoenzymatic Fucosylation

| Enzyme | Source Organism | Function | Reference |

|---|---|---|---|

| L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP) | Bacteroides fragilis | Synthesizes GDP-L-fucose from L-fucose | researchgate.netnih.gov |

Enzymatic Regeneration Systems for GDP-beta-L-Fucose

The high cost of nucleotide sugars like GDP-L-fucose is a significant barrier to their large-scale use in glycoconjugate synthesis. To overcome this, researchers have developed enzymatic regeneration systems that continuously produce GDP-L-fucose in situ from less expensive precursors. These systems are based on the natural biosynthetic pathways for GDP-L-fucose: the de novo pathway and the salvage pathway. researchgate.net

The salvage pathway is particularly attractive for in vitro regeneration systems. As described previously, it utilizes the bifunctional FKP enzyme to convert free L-fucose into GDP-L-fucose. nih.gov A major cost in this pathway is the stoichiometric requirement for ATP and GTP. To improve economic feasibility, multi-enzyme cascades have been designed that include an ATP regeneration cycle. For instance, polyphosphate kinase can be used to regenerate ATP from ADP using inexpensive polyphosphate as the phosphoryl donor, thereby allowing the synthesis to proceed with only catalytic amounts of ATP. d-nb.info Such systems have been optimized for the gram-scale production of GDP-L-fucose. d-nb.info

The de novo pathway , which converts GDP-mannose to GDP-L-fucose, is another route for regeneration. This pathway involves two key enzymes: GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (FX or TSTA3). researchgate.netmybiosource.com While more complex, requiring the cofactor NADPH, this pathway can be reconstituted in microbial systems for the production of GDP-L-fucose.

Both pathways ultimately provide a sustainable supply of the fucosyl donor for fucosyltransferase-catalyzed reactions, making the synthesis of complex carbohydrates more accessible and cost-effective.

Recombinant Expression of Fucosyltransferases for Research

The study of fucosylation and the chemoenzymatic synthesis of fucosylated molecules rely on the availability of purified fucosyltransferases (FUTs). Recombinant DNA technology has enabled the overexpression and purification of these enzymes from various sources, including bacteria, insects, and mammals. nih.gov

FUTs are typically expressed in host systems like Escherichia coli, yeast (Pichia pastoris), or mammalian cell lines (e.g., CHO, HEK293). nih.gov The choice of expression system depends on the specific enzyme, as some FUTs require post-translational modifications for proper folding and activity that are only available in eukaryotic hosts. For example, the catalytic domain of human α-1,6-fucosyltransferase (FUT8) has been expressed in human HEK293 cells as a secreted fusion protein to facilitate purification and characterization.

These recombinant enzymes are indispensable tools for:

Substrate Specificity Studies: Purified FUTs are used in enzymatic assays with GDP-L-fucose and various acceptor molecules to determine their specificities and kinetic parameters. nih.gov

Inhibitor Screening: Recombinant FUTs are crucial for screening and characterizing potential inhibitors, which can be valuable as research tools or therapeutic leads. nih.gov

Preparative Synthesis: As outlined above, recombinant FUTs are the catalysts in the chemoenzymatic synthesis of complex glycans. researchgate.netnih.gov The ability to produce large quantities of active, pure enzyme is essential for these applications.

The availability of a diverse panel of recombinant fucosyltransferases with different linkage specificities (e.g., α1,2, α1,3/4, α1,6) allows for the precise construction of a wide range of biologically relevant fucosylated structures. nih.gov

Structural Biology of Gdp Beta L Fucose Binding Proteins

Crystal Structures of Fucosyltransferases in Complex with GDP-beta-L-Fucose or Analogs

Fucosyltransferases (FucTs) are a family of enzymes that catalyze the transfer of a fucose residue from the donor substrate, GDP-beta-L-fucose, to an acceptor molecule, which can be an oligosaccharide, glycoprotein (B1211001), or glycolipid. mdpi.comresearchgate.net The structural elucidation of these enzymes, particularly in complex with their substrates, has been pivotal in understanding their mechanism and specificity.

Crystal structures of various fucosyltransferases, including FUT8, POFUT1, and POFUT2, reveal a conserved architecture for the GDP-beta-L-fucose binding site. ebi.ac.uknih.gov These enzymes typically adopt a GT-B fold, characterized by two Rossmann-like domains that form a deep cleft where the nucleotide sugar binds. ebi.ac.uk The binding of GDP-fucose is achieved through a network of specific interactions with conserved amino acid residues.

The guanosine (B1672433) diphosphate (B83284) (GDP) moiety is anchored by a series of hydrogen bonds and salt bridges. For instance, in fucosyltransferase 8 (FUT8), the binding of GDP is a highly coordinated event. nih.gov Conserved residues across different fucosyltransferases define the GDP-binding pocket. nih.gov While no single crystal structure for a fucosyltransferase from the FucT family has been solved, biochemical studies have identified key residues. oup.com Mutational studies on FucT III implicated Asp³³⁶ in GDP-fucose binding, as its substitution led to a fourfold reduction in affinity for the donor substrate. oup.com Similarly, chemical modification studies suggest that at least three distinct regions of the protein contribute to forming the GDP-fucose binding site. oup.com In protein O-fucosyltransferase 2 (POFUT2), the crystal structure clearly identifies the binding sites for both the sugar donor and the thrombospondin type 1 repeat (TSR) acceptor. ebi.ac.uk

| Enzyme | Interacting Residue | Interaction Type | Bound Moiety | Reference |

|---|---|---|---|---|

| FUT8 | Arg365 | Salt Bridge | β-phosphate of GDP | nih.gov |

| FucT III | Asp336 | Affinity Contribution | GDP-fucose | oup.com |

| POFUT1 | Conserved Cavity Residues | Hydrogen Bonding | GDP-fucose/GDP | ebi.ac.ukebi.ac.uk |

| FUT2 | Arg76 | Binding Contribution | Acceptor Substrate | semanticscholar.org |

A critical aspect of fucosyltransferase function is the conformational change induced by substrate binding. The crystal structures of FUT8 in its apo form and in complex with GDP have demonstrated a significant structural reorganization upon ligand binding. nih.gov In the absence of GDP, two loops, comprising residues Arg365-Ala375 (loop A) and Asp429-Asn446 (loop B), are disordered. nih.gov Upon GDP binding, these loops become ordered and fold over the binding site, effectively encapsulating the ligand. nih.gov This reorganization is stabilized by the formation of new interactions, most notably a salt bridge between Arg365 of loop A and Arg441 of loop B. nih.gov Furthermore, Arg365 forms a direct salt bridge with the β-phosphate of GDP, physically linking the presence of the ligand to the ordering of these encapsulating loops. nih.gov This induced-fit mechanism is crucial for creating the catalytically competent state of the enzyme and shielding the reaction from the solvent.

Structural Analysis of GDP-L-Fucose Biosynthetic Enzymes

The primary route for producing GDP-L-fucose in many organisms is the de novo pathway, which converts GDP-D-mannose through the action of two key enzymes. ebi.ac.ukebi.ac.uk A separate salvage pathway can also synthesize GDP-L-fucose from free L-fucose. nih.govnih.gov Structural studies have illuminated the architecture and catalytic mechanisms of the core enzymes from these pathways.

GDP-D-mannose 4,6-dehydratase (GMD) catalyzes the first committed step in the de novo pathway: the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose. rcsb.orgwikipedia.org GMD is a member of the short-chain dehydrogenase/reductase (SDR) family. rcsb.orgnih.gov Its structure reveals a homodimeric or tetrameric protein where each monomer is composed of two distinct domains. rcsb.orgnih.gov The larger N-terminal domain features a classic Rossmann fold responsible for binding the NADP(H) cofactor. rcsb.orgnih.gov The smaller C-terminal domain is responsible for binding the GDP-mannose substrate. rcsb.orgnih.gov The active site is located at the interface between these two domains and contains a conserved catalytic triad (B1167595) of Ser/Thr-Tyr-Lys. nih.gov While many bacterial GMDs are homodimers, the enzyme from Pseudomonas aeruginosa forms a tetramer, a quaternary structure that appears to be functionally relevant for most bacterial and eukaryotic GMDs. nih.gov

| Feature | Description | Reference |

|---|---|---|

| Enzyme Family | Short-chain dehydrogenase/reductase (SDR) | rcsb.orgnih.gov |

| Oligomeric State | Homodimer or Tetramer | rcsb.orgnih.gov |

| N-terminal Domain | Modified Rossmann fold for NADP(H) binding | rcsb.orgnih.gov |

| C-terminal Domain | Substrate (GDP-mannose) binding | rcsb.orgnih.gov |

| Catalytic Triad | Conserved Ser/Thr-Tyr-Lys | nih.gov |

| Feature | Description | Reference |

|---|---|---|

| Enzyme Family | Short-chain dehydrogenase/reductase (SDR) | rcsb.org |

| Oligomeric State | Homodimer | nih.gov |

| Function | Bifunctional: 3,5-epimerase and 4-reductase | nih.govrcsb.org |

| N-terminal Domain | Rossmann-fold for NADPH binding | oup.comnih.gov |

| C-terminal Domain | Substrate binding | oup.comnih.gov |

| Key Catalytic Residues | Ser107, Tyr136, Lys140 | rcsb.org |

In the salvage pathway, GDP-L-fucose is synthesized from L-fucose in two steps, with the final step catalyzed by GDP-L-fucose pyrophosphorylase (GFPP). nih.govebi.ac.uk In some bacteria, such as Bacteroides fragilis, this activity is part of a large, bifunctional enzyme known as L-fucokinase/GDP-fucose pyrophosphorylase (FKP). nih.govpnas.org The cryo-EM structure of FKP reveals a tetrameric organization. nih.gov Each monomer has an N-terminal GDP-fucose pyrophosphorylase domain and a C-terminal fucokinase domain. nih.govnih.gov The pyrophosphorylase domain is composed of a typical Rossmann fold and a left-handed β-helix fold, which are structural features identified in a number of nucleotidyltransferases. nih.gov In this domain, a central twisted seven-stranded β-sheet is surrounded by seven α-helices. nih.gov The Lys187 side chain has been proposed to facilitate the nucleophilic attack of fucose-1-phosphate on GTP during catalysis. nih.gov In mammals, this enzyme exists as a single-function protein; the enzyme purified from pig kidney is a 61-kDa protein. nih.gov

| Feature | Description | Reference |

|---|---|---|

| Enzyme Type | Nucleotidyltransferase (often part of bifunctional FKP in bacteria) | nih.govnih.govpnas.org |

| Oligomeric State (FKP) | Tetramer | nih.govnih.gov |

| Domain Folds (FKP-NTD) | Rossmann fold and a left-handed β-helix fold | nih.gov |

| Key Catalytic Residue (FKP) | Lys187 | nih.gov |

Insights into Enzyme Catalysis from Structural Data

Structural data derived from X-ray crystallography of GDP-beta-L-fucose binding proteins, particularly fucosyltransferases (FUTs), have provided profound insights into their catalytic mechanisms. These enzymes transfer a fucose moiety from the donor substrate, GDP-beta-L-fucose, to an acceptor molecule, which can be a glycan or a protein. The stereochemistry at the anomeric carbon of the fucose is a critical aspect of this transfer, and FUTs can proceed via either an inverting or a retaining mechanism. Structural studies of FUTs in various states—apo (unbound), bound to GDP-fucose, and bound to the product GDP and/or the acceptor substrate—have illuminated the key residues and conformational changes essential for catalysis. nih.govnih.gov

SN2 (Inverting) Mechanism:

A number of fucosyltransferases, including Protein O-fucosyltransferase 2 (POFUT2) and α1,6-fucosyltransferase (FUT8), operate through a direct displacement SN2 mechanism. mdpi.comresearchgate.netglycopedia.eu This mechanism involves the inversion of the stereochemical configuration at the anomeric carbon. Structural data from human and Caenorhabditis elegans POFUT2 reveal the presence of a catalytic base, typically a glutamate (B1630785) residue (Glu54 in HsPOFUT2), positioned within the active site. mdpi.com This residue deprotonates the incoming hydroxyl group of the acceptor substrate, enhancing its nucleophilicity for a direct backside attack on the anomeric carbon of the GDP-fucose.

In the case of human FUT8, the enzyme responsible for core fucosylation of N-glycans, crystal structures of the ternary complex containing FUT8, GDP, and an N-glycan acceptor (G0) have provided a detailed view of the active site. researchgate.netglycopedia.euresearchgate.net These structures show that key residues, including Arg365, Lys369, and Glu373, are major players in the SN2 reaction. researchgate.net The proximity and orientation of the acceptor's C6-hydroxyl group to the anomeric carbon are compatible with this single-displacement mechanism, leading to an inversion of the anomeric configuration from β-L-fucose in the donor to α-L-fucose in the fucosylated product. researchgate.net

SN1-like (Retaining) Mechanism:

In contrast, Protein O-fucosyltransferase 1 (POFUT1) is proposed to utilize an SN1-like mechanism. nih.govmdpi.com This mechanism involves the formation of a transient, intimate oxocarbenium ion-pair intermediate. The glycosidic bond between fucose and GDP is cleaved before the nucleophilic attack by the acceptor substrate. nih.gov The crystal structure of C. elegans POFUT1, both in its apo form and in complex with GDP-fucose and GDP, has been instrumental in elucidating this mechanism. nih.gov Mutational and kinetic studies identified Arg240 as a key catalytic residue. nih.gov This arginine is thought to stabilize the leaving GDP group and the oxocarbenium intermediate. Theoretical calculations support the feasibility of this SN1-like pathway for POFUT1. nih.gov

The structural data from these enzymes highlight how different fucosyltransferases have evolved distinct strategies to achieve the same fundamental reaction. The table below summarizes the catalytic mechanisms and key residues for several structurally characterized fucosyltransferases.

| Enzyme Family | Example Enzyme | Fold Type | Catalytic Mechanism | Key Catalytic Residues (Human) | Reference |

| Protein O-Fucosyltransferases | POFUT1 | GT-B | SN1-like | Arg240 (C. elegans) | nih.gov |

| POFUT2 | GT-B | SN2 | Glu54 | mdpi.com | |

| α1,6-Fucosyltransferase | FUT8 | GT-A like | SN2 | Arg365, Lys369, Glu373 | researchgate.netresearchgate.net |

These structural insights not only deepen our fundamental understanding of enzymatic glycosylation but also provide a crucial framework for the rational design of specific inhibitors. nih.govresearchgate.net Such inhibitors could serve as powerful tools for studying the biological roles of fucosylation and as potential therapeutic agents for diseases where aberrant fucosylation is implicated, such as cancer. mdpi.com

Role of Fucosylation Mediated by Gdp Beta L Fucose in Biological Processes

Cell-Cell Recognition and Adhesion

Fucosylated glycans on the cell surface are critical for mediating interactions between cells, a process fundamental to tissue formation and function.

Selectin-Mediated Adhesion: One of the most well-characterized roles of fucosylation is in the formation of ligands for selectins, a family of C-type lectin adhesion molecules. oup.com For example, the sialyl Lewis X (sLex) antigen, a fucosylated tetrasaccharide, is a key ligand for E-selectin and P-selectin on endothelial cells and L-selectin on leukocytes. oup.com This interaction is crucial for the initial tethering and rolling of leukocytes on the endothelium during the inflammatory response, allowing them to extravasate into tissues. oup.com

Integrin Function: Core fucosylation, the addition of fucose to the core N-glycan structure, has been shown to be essential for the proper function of certain integrins, which are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. nih.govresearchgate.net For instance, the absence of core fucosylation on α3β1 integrin impairs its ability to mediate cell migration on laminin-5 and reduces integrin-mediated signaling. nih.gov

Embryonic Development: During early embryogenesis, fucosylated structures like the Lewis X (Lex) antigen are expressed and are thought to promote cell-cell adhesion, contributing to the compaction of the morula. oup.com

| Fucosylated Molecule/Structure | Interacting Partner(s) | Biological Process |

| Sialyl Lewis X (sLex) | E-selectin, P-selectin, L-selectin | Leukocyte rolling and adhesion |

| α3β1 Integrin (core fucosylated) | Laminin-5 | Cell migration and signaling |

| Lewis X (Lex) | - | Embryonic cell adhesion |

Immune Response and Inflammation

Fucosylation is a key regulator of both innate and adaptive immunity, influencing the function of various immune cells and the progression of inflammatory responses. wikipedia.org

T-Cell Activation and Differentiation: The T-cell receptor (TCR) is a heavily core-fucosylated glycoprotein (B1211001), and this modification is crucial for its function. nih.govnih.gov Ablation of core fucosylation on the TCR attenuates signaling, leading to impaired T-cell activation and abnormal T-cell development in the thymus. nih.gov Furthermore, fucosylation patterns can influence the differentiation of T helper (Th) cells, with certain fucosylated structures promoting a Th1-polarized response. nih.gov

Macrophage Function and Polarization: Terminal fucosylation is a characteristic feature of pro-inflammatory M1 macrophages. nih.govnih.govoup.com Inhibition of fucosylation can skew M1 macrophages towards an anti-inflammatory M2 phenotype, reducing the production of inflammatory cytokines like TNF-α and IL-6. nih.govmdpi.com Fucosylation also impacts the antigen uptake and presentation capabilities of macrophages. nih.govoup.com

Neutrophil Recruitment and Function: The fucosylated sLex antigen on neutrophils is essential for their recruitment to sites of inflammation through interaction with selectins on endothelial cells. nih.gov The glycosylation patterns, including fucosylation, of neutrophil granule proteins are also believed to be important for their immune functions. nih.gov

Dendritic Cell Function: L-fucose has been shown to enhance the proliferation and alter the subtype differentiation of dendritic cells (DCs). It also increases the efficiency of antigen processing and presentation by DCs, leading to enhanced T-cell activation.

Development and Differentiation

The precise regulation of fucosylation is critical throughout embryonic development and for the differentiation of various cell lineages.

Embryogenesis: The importance of fucosylation in development is highlighted by the fact that mice lacking certain fucosyltransferases exhibit severe developmental defects and embryonic lethality. oup.com For example, the fucosylated Lex antigen plays a role in cell adhesion in early embryos. oup.com The correct α-1,6-fucosylation of glycoproteins is also crucial for embryogenesis in insects. nih.gov

Neural Development and Synapse Formation: Fucosylated glycans are abundant in the nervous system and play a role in neurite outgrowth, neuronal migration, and synapse formation. nih.govnih.govyoutube.commaxplanckneuroscience.org The fucosylation of specific proteins, such as synapsin I, regulates their stability and expression, which in turn affects neuronal morphology and the formation of synapses. nih.gov

Host-Pathogen Interactions

Fucosylated glycans on host cell surfaces can serve as attachment sites for pathogens, but the host can also utilize fucosylation as a defense mechanism. oup.com

Bacterial Interactions: In the gut, fucosylated glycans on the intestinal epithelium can be used by commensal bacteria as a nutrient source, helping to maintain a healthy microbiota. nih.govnih.govmdpi.com This fucosylation can also prevent the adhesion of pathogenic bacteria. Conversely, some pathogens, like Helicobacter pylori, can mimic host fucosylated structures to evade the immune system. oup.com Host and bacterial fucosylation are critical for maintaining immunoglobulin A (IgA) homeostasis in the gut. nih.govresearchgate.net

Viral Interactions: Many viruses utilize host cell surface glycans, including fucosylated ones, for attachment and entry. For example, the influenza virus binds to sialic acid residues that can be part of fucosylated structures. youtube.com

Protein Folding and Secretion (e.g., Notch Fucosylation)

O-fucosylation, the attachment of fucose to serine or threonine residues, plays a crucial role in the proper folding, stability, and function of certain secreted and cell-surface proteins, most notably the Notch receptor.

Notch Signaling: The Notch signaling pathway is essential for cell fate decisions during development and in adult tissues. mdpi.com The extracellular domain of the Notch receptor contains multiple epidermal growth factor-like (EGF) repeats, many of which are modified by O-fucose. This fucosylation, catalyzed by the enzyme Protein O-fucosyltransferase 1 (POFUT1), is absolutely required for Notch function. nih.govnih.gov The O-fucose on specific EGF repeats in the ligand-binding domain of Notch1 directly enhances binding to its ligands, such as Delta-like 1 (DLL1) and Jagged1. pnas.orgnih.govpnas.org Further modification of this O-fucose by Fringe enzymes can modulate ligand-binding specificity and signaling outcomes. pnas.orgnih.gov

Methodologies for Research and Analysis Involving Gdp Beta L Fucose Triethylammonium Salt

Chemical and Chemoenzymatic Synthesis of GDP-beta-L-Fucose Triethylammonium (B8662869) Salt

The synthesis of GDP-β-L-fucose can be accomplished through purely chemical routes, chemoenzymatic methods, or enzymatic cascades using recombinant enzymes. nih.gov Chemoenzymatic approaches are often favored as they can overcome challenges associated with multi-step chemical syntheses, such as low yields and the use of undesirable reagents. d-nb.infonih.gov

One prominent chemoenzymatic strategy utilizes a bifunctional enzyme, L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP), originally isolated from organisms like Bacteroides fragilis. nih.govresearchgate.netnih.govpnas.org This enzyme facilitates a two-step process within a single reaction vessel: the initial phosphorylation of L-fucose to produce an intermediate, followed by its coupling to a guanosine (B1672433) nucleotide. nih.govresearchgate.net

Chemoenzymatic Synthesis: In chemoenzymatic pathways, the fucokinase domain of the bifunctional FKP enzyme catalyzes the phosphorylation of L-fucose using adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor, directly yielding β-L-fuc-1-P. d-nb.infonih.govresearchgate.net This enzymatic step simplifies the process by avoiding the multiple protection and deprotection steps common in purely chemical syntheses.

Table 1: Selected Synthesis Yields for GDP-β-L-fucose and Intermediates

| Product/Intermediate | Starting Material | Method | Reported Yield | Source(s) |

| β-L-fucopyranosyl dicyclohexylammonium (B1228976) phosphate | L-fucose | Chemical Synthesis | 63% | nih.gov |

| GDP-β-L-fucose | L-fucose-1-phosphate (triethylammonium salt) | Chemical Synthesis | ~50% | cdnsciencepub.comcdnsciencepub.com |

| GDP-β-L-fucose | L-fucose | Chemoenzymatic (BfFKP) | 57% (repetitive-batch) | d-nb.info |

| GDP-β-L-fucose | GDP-D-mannose | Enzymatic (recombinant E. coli enzymes) | Not specified | nih.gov |

Once β-L-fuc-1-P is formed, it is coupled with a guanosine nucleotide to form the final product.

Chemical Coupling: In chemical synthesis, β-L-fucopyranosyl phosphate is activated and then reacted with a derivative of guanosine monophosphate (GMP). One successful method employs guanosine 5'-phosphoric di-n-butylphosphinothioic anhydride (B1165640) for the synthesis of GDP-β-L-fucose. cdnsciencepub.com Another common approach uses a GMP morpholidate derivative. cdnsciencepub.com These reactions typically result in a mixture of α and β anomers, which may require separation by preparative HPLC. capes.gov.br

Enzymatic Coupling: The GDP-L-fucose pyrophosphorylase (GFPP) domain of the bifunctional FKP enzyme catalyzes the condensation of the enzymatically generated β-L-Fuc-1-P with guanosine triphosphate (GTP). nih.govresearchgate.netecmdb.ca This reaction produces GDP-β-L-fucose and pyrophosphate. d-nb.info The use of inorganic pyrophosphatase in the reaction mixture can drive the equilibrium towards product formation by hydrolyzing the pyrophosphate byproduct. researchgate.net

The triethylammonium salt form of GDP-β-L-fucose and its precursors, such as β-L-fucopyranosyl phosphate, is frequently used in synthesis and purification protocols. cdnsciencepub.comresearchgate.net The triethylammonium counterion enhances the solubility of the highly polar sugar nucleotide in organic solvents, such as pyridine, which are often used as reaction media for coupling reactions. researchgate.net This improved solubility is crucial for achieving efficient reactions in a homogenous phase. Furthermore, the volatility of triethylamine (B128534) allows for its easy removal in vacuo during workup procedures, simplifying the isolation of the desired product.

Analytical Techniques for GDP-beta-L-Fucose and Its Metabolites

To verify the successful synthesis of GDP-β-L-fucose and to quantify its presence in biological or reaction samples, several powerful analytical techniques are employed. researchgate.netacs.org

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis, detection, and quantification of GDP-β-L-fucose. nih.govresearchgate.netscispace.comresearchgate.net It is routinely used to monitor the progress of synthesis reactions and to determine the concentration of the sugar nucleotide in complex mixtures like cell extracts. researchgate.netresearchgate.net

Different HPLC modes can be utilized, but reverse-phase HPLC is common. For instance, an enzymatic-HPLC assay was established where the amount of GDP-L-fucose in a sample was proportional to the amount of a fluorescently labeled product formed by a fucosyltransferase, which was then quantified by isocratic reverse-phase HPLC. nih.gov This method was sensitive over a range of 0.20 to 10 pmol. nih.gov HPLC analysis can effectively separate GDP-L-fucose from other nucleotides and nucleotide sugars, such as UDP-GlcNAc, UDP-GalNAc, and GTP, allowing for accurate quantification. scispace.comnih.gov

Table 2: Example HPLC Analysis Parameters for GDP-Fucose

| Column Type | Mobile Phase/Gradient | Detection | Application | Source(s) |

| Reverse Phase | Isocratic | Fluorescence | Quantification in microsomal fractions | nih.gov |

| Not Specified | Not Specified | Not Specified | Analysis of intracellular accumulation in E. coli | researchgate.net |

| Not Specified | Not Specified | Not Specified | Analysis of nucleotide sugars from cancer cell lines | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of GDP-β-L-fucose and its synthetic intermediates. nih.govresearchgate.net Both proton (¹H) and phosphorus-31 (³¹P) NMR are commonly used.

¹H NMR: The ¹H NMR spectrum provides detailed information about the structure of the fucose and ribose sugar rings and the guanine (B1146940) base. cdnsciencepub.comresearchgate.net Specific chemical shifts and coupling constants confirm the identity and stereochemistry of the molecule. For example, the anomeric proton (H-1) of the β-fucose moiety typically appears as a doublet of doublets due to coupling with both the adjacent H-2 proton and the phosphorus atom of the pyrophosphate bridge. cdnsciencepub.com

³¹P NMR: The ³¹P NMR spectrum is particularly useful for analyzing the pyrophosphate linkage. It typically shows two distinct signals, one for the α-phosphorus (Pα, adjacent to the ribose) and one for the β-phosphorus (Pβ, adjacent to the fucose). These signals appear as doublets due to P-P coupling, and their chemical shifts are characteristic of the diphosphate (B83284) moiety. cdnsciencepub.comresearchgate.net The position of the phosphate group in the oligomer has been shown to influence its ³¹P NMR chemical shift. nih.gov

Table 3: Selected NMR Data for GDP-β-L-fucose

| Nucleus | Moiety | Atom | Chemical Shift (ppm) | Coupling Constant (Hz) | Source(s) |

| ¹H | β-Fucose | H-1 | ~4.83 | J₁,₂ = 7.5; J₁,P = 7.5 | cdnsciencepub.com |

| ¹³C | β-Fucose | C-1 | ~100.17 | Jc,p = 3.5 | cdnsciencepub.com |

| ³¹P | Pyrophosphate | Pβ | ~+2.5 | Not specified | cdnsciencepub.com |

| ³¹P | Pyrophosphate | Pβ | ~-4.35 | J(Pα-Pβ) = 22.7 | researchgate.net |

Note: Chemical shifts can vary depending on solvent, pH, and reference standard.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an indispensable analytical technique for the characterization and quantification of Guanosine Diphosphate (GDP)-beta-L-fucose and the products of enzymatic reactions in which it participates. Various MS methods are employed, often coupled with liquid chromatography (LC) for separation, to analyze the compound itself and the fucosylated molecules it helps create.

Liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) is a primary method for analyzing GDP-beta-L-fucose. Experimental data has been obtained using instruments like a Quadrupole Time-of-Flight (Q-Tof) Premier mass spectrometer. In such analyses, the compound is typically ionized using ESI, with detection often occurring in negative ion mode. nih.gov The precursor ion ([M-H]⁻) for GDP-beta-L-fucose appears at a mass-to-charge ratio (m/z) of 588.07444. nih.gov Further fragmentation in MS2 analysis provides structural information. High-resolution mass spectrometry (HRMS) is particularly valuable in isotopic labeling studies, as it can distinguish between metabolites labeled with different heavy nuclei, such as ¹³C versus ²H. nih.gov

In the context of enzymatic studies, MS is used to identify and quantify the products of fucosyltransferase reactions. For instance, after an enzymatic reaction, N-glycans can be profiled using Matrix-Assisted Laser Desorption/Ionization (MALDI)-TOF/TOF MS to confirm the transfer of fucose from the GDP-fucose donor to an acceptor substrate. nih.gov Similarly, LC coupled with MS is used to determine the molecular weight of acceptor substrates and confirm their proper folding, which can be critical for enzyme recognition. nih.gov For quantitative isotopic tracing experiments, mass spectrometers are often operated in dynamic multiple reaction monitoring (MRM) mode, which is programmed to detect the expected labeled variants of both precursor and product ions, allowing for precise measurement of isotope incorporation. nih.gov

| Parameter | Details | Source |

|---|---|---|

| Instrument Type | UPLC Q-Tof Premier, Waters (LC-ESI-QTOF) | nih.gov |

| Ionization Method | Electrospray Ionization (ESI) | nih.gov |

| Ionization Mode | Negative | nih.gov |

| Precursor Type | [M-H]⁻ | nih.gov |

| Precursor m/z | 588.07444 | nih.gov |

| Analysis Mode for Isotopic Tracing | Dynamic Multiple Reaction Monitoring (MRM) | nih.gov |

Enzymatic Assays for Activity Measurement

Several types of enzymatic assays are utilized to measure the activity of fucosyltransferases, the enzymes that use GDP-beta-L-fucose as a donor substrate. These assays are crucial for characterizing enzyme kinetics, screening for inhibitors, and quantifying the amount of GDP-fucose in biological samples.

A common method involves the use of radiolabeled substrates. The scintillation proximity assay (SPA) is a single-step method for measuring fucosyltransferase activity. nih.gov In this assay, the enzyme transfers a radiolabeled fucose, typically from GDP-[³H]fucose, to a glycoprotein (B1211001) acceptor molecule that is bound to a scintillant-containing microsphere. The proximity of the incorporated radioisotope to the scintillant generates a light signal that is proportional to enzyme activity, eliminating the need for separation steps. nih.gov

Non-radioactive assays offer advantages in terms of safety and cost. One versatile method is the phosphatase-coupled assay. rndsystems.com Glycosyltransferase reactions produce a nucleotide phosphate byproduct (in this case, GDP). A specific phosphatase is added to the reaction to hydrolyze this byproduct, liberating free phosphate. The amount of released phosphate is then quantified using a colorimetric reagent like malachite green, providing a measure of enzyme activity. rndsystems.com

Other assays are designed to quantify the product of the fucosylation reaction. An HPLC-based method can determine the concentration of GDP-L-fucose by using it as a limiting substrate in a reaction with an excess of fucosyltransferase and a fluorescently labeled acceptor oligosaccharide. nih.gov The amount of fluorescent product formed, as measured by HPLC, is directly proportional to the initial concentration of GDP-L-fucose. nih.gov Similarly, time-resolved fluorescence can be used in high-throughput assays where the product of the fucosyltransferase reaction (e.g., sialyl Lewis x) is detected on a microplate using specific antibodies. nih.gov

| Assay Type | Principle | Detection Method | Key Features | Source |

|---|---|---|---|---|

| Scintillation Proximity Assay (SPA) | Transfer of radiolabeled fucose ([³H]fucose) from GDP-[³H]fucose to an acceptor on a scintillant bead. | Scintillation Counting | Homogeneous (no separation step); High sensitivity. | nih.gov |

| Phosphatase-Coupled Assay | Enzymatic release of phosphate from the GDP byproduct, which is then quantified. | Colorimetric (e.g., Malachite Green) | Non-radioactive; Versatile for various glycosyltransferases. | rndsystems.com |

| HPLC-Based Assay | Enzymatic conversion of a fluorescent acceptor substrate; product is separated and quantified by HPLC. | Fluorescence Detection | Highly quantitative; Can measure GDP-fucose concentration. | nih.gov |

| Time-Resolved Fluorescence Assay | Antibody-based detection of the fucosylated product on a microplate. | Time-Resolved Fluorescence | High-throughput format; Sensitive. | nih.gov |

| Lectin-Based Inhibition Assay | GDP-fucose competes with a fucosylated glycan for binding to a fucose-specific lectin. | Fluorescence/Colorimetric | Rapid and inexpensive; Less sensitive than enzyme-based assays. | nih.gov |

Isotopic Labeling Strategies for Metabolic Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors into the synthesis of GDP-fucose and subsequent fucosylated glycans. nih.gov By supplying cells with nutrients enriched with stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can track the incorporation of these labels into downstream metabolites using mass spectrometry. nih.govnih.gov This approach provides direct insight into the activity of metabolic pathways under various conditions.

A common strategy involves feeding cells ¹³C-labeled glucose. The labeled carbon atoms are incorporated into various metabolic intermediates and eventually into nucleotide sugars, including GDP-fucose. nih.gov By combining stable isotope tracing with metabolomics, one can directly observe the allocation of glucose to both glycan synthesis pathways and non-glycosylation pathways. biorxiv.orgresearchgate.net For example, studies in human pluripotent stem cells and pancreatic cancer cells have used ¹³C₆-glucose to trace the time course of ¹³C incorporation into the GDP-fucose pool, revealing the dynamics of its synthesis. nih.govbiorxiv.org

The experimental workflow typically involves several key steps:

Cell Culture: Cells are cultured in a medium where a standard nutrient (like glucose) is replaced with its isotopically labeled version. To avoid confounding variables, dialyzed fetal bovine serum is often used to minimize the presence of unlabeled metabolites. nih.gov

Metabolite Extraction: After a specific labeling period, metabolism is quenched, and intracellular metabolites are extracted, often using a cold methanol (B129727) solution. youtube.com

Analysis: The extracts are analyzed by mass spectrometry (LC-MS/MS or GC-MS) to measure the mass isotopologue distribution for each metabolite of interest. nih.gov This distribution reveals the extent and pattern of isotope incorporation.

These tracing experiments are invaluable for understanding how metabolic states influence glycosylation. They can reveal shifts in nutrient flux, identify limiting steps in a pathway, and even uncover previously unknown metabolic activities, such as futile cycles where pathways run simultaneously in opposite directions. nih.gov

Recombinant Protein Production for Enzymatic Studies

The study of enzymes that synthesize or utilize GDP-beta-L-fucose, such as fucosyltransferases, relies heavily on the availability of purified, active protein. Recombinant protein production systems are essential for obtaining the necessary quantities of these enzymes. mq.edu.aubio-rad.com

Various expression hosts are used, with the choice depending on factors like protein complexity, post-translational modification requirements, and yield.

Escherichia coli (E. coli): This is a common host due to its rapid growth and ease of genetic manipulation. Fucosyltransferases from prokaryotic sources, such as Helicobacter pylori, have been successfully expressed in E. coli. nih.gov However, mammalian enzymes expressed in E. coli can be insoluble or lack activity due to the absence of proper folding and post-translational modifications. uni-hamburg.denih.gov To overcome this, proteins are often produced as fusions with highly soluble partners like Maltose-Binding Protein (MBP). uni-hamburg.denih.gov

Insect Cells: The baculovirus expression system using insect cells (e.g., Sf9) is a popular choice for producing complex eukaryotic proteins. nih.gov This system can perform many of the post-translational modifications found in mammals, often resulting in soluble, active enzymes. Human fucosyltransferases have been expressed at high levels and secreted into the culture medium using this system, which simplifies purification. uni-hamburg.denih.gov

Filamentous Fungi: Systems like Trichoderma reesei are being explored for their capacity to secrete large amounts of recombinant proteins. mq.edu.au Human fucosyltransferases have been produced in T. reesei as fusion proteins to facilitate secretion and purification. mq.edu.au

To facilitate purification, recombinant fucosyltransferases are almost always engineered with affinity tags. The most common is the polyhistidine-tag (His-tag), which allows for purification via immobilized metal affinity chromatography (IMAC). uni-hamburg.denih.gov Other tags, such as the IgG-binding domain of Protein A or a Strep-tag, are also used for single-step affinity purification. mq.edu.aunih.gov Since many fucosyltransferases are type II membrane proteins, soluble and active forms are often engineered by expressing only the catalytic domain, sometimes fused to a signal peptide for secretion or specific stem regions to improve stability. nih.govoup.com

| Expression Host | Advantages | Challenges | Example | Source |

|---|---|---|---|---|

| E. coli | Rapid growth, low cost, high yield, simple genetics. | Lack of post-translational modifications, potential for insoluble inclusion bodies. | Expression of Helicobacter pylori α-1,3-fucosyltransferase. | |

| Insect Cells (Baculovirus) | Good for complex proteins, performs post-translational modifications, high expression levels. | More complex and costly than prokaryotic systems. | Expression of human α-1,3-fucosyltransferase (Fuc-TVII). | nih.gov |

| Filamentous Fungi (T. reesei) | High secretion capacity, capable of post-translational modifications. | Potential for protein degradation by host proteases. | Production of human α-1,3/4 fucosyltransferases (FUT3). | mq.edu.au |

Implications in Disease Research

Aberrant Fucosylation in Disease Pathogenesis

Alterations in the normal patterns of fucosylation are a recognized feature of several pathological conditions. nih.gov This aberrant fucosylation can arise from the dysregulated expression of fucosyltransferases or enzymes involved in the synthesis of GDP-beta-L-fucose. nih.govnih.gov The resulting changes in cell surface glycans can profoundly impact cellular behavior, contributing to disease progression. nih.gov

Cancer Progression and Metastasis

Aberrant glycosylation is a universal hallmark of cancer, with changes in fucosylation being particularly prominent. nih.gov The overexpression of fucosylated antigens, such as the Lewis antigen family (e.g., sialyl Lewis X and Lewis Y), on the surface of tumor cells is a common finding in many types of cancer, including colorectal, breast, lung, and prostate cancer. nih.govnih.govmdpi.com This increased fucosylation is often due to the upregulated expression of specific fucosyltransferases (FUTs). nih.gov

These altered glycan structures are not mere bystanders; they actively contribute to multiple aspects of cancer pathogenesis:

Proliferation and Survival: Altered fucosylation can affect signaling pathways that control cell growth and apoptosis, such as the EGFR and TGF-β pathways. mdpi.comfrontiersin.org

Invasion and Metastasis: Fucosylated structures like sialyl Lewis X (sLex) are crucial ligands for selectin proteins expressed on endothelial cells. mdpi.com This interaction facilitates the adhesion of circulating tumor cells to blood vessel walls, a critical step in the metastatic cascade. mdpi.com The process of epithelial-to-mesenchymal transition (EMT), which is key for cancer cell dissemination, is also associated with changes in fucosylation patterns. frontiersin.orgresearchgate.net

Drug Resistance: Enhanced fucosylation has been linked to resistance to chemotherapy in various cancers. nih.gov

| Fucosylation Type | Associated FUTs | Role in Cancer | Cancer Types | Reference |

|---|---|---|---|---|

| α(1,2) Fucosylation | FUT1, FUT2 | Tumor-promoting (proliferation, invasion, metastasis) | Bladder, Breast, Ovarian, Prostate | mdpi.com |

| α(1,3/4) Fucosylation (e.g., sLex) | FUT3, FUT4, FUT5, FUT6, FUT7 | Promotes metastasis by mediating adhesion to endothelial cells | Pancreas, Breast, Colon, Lung | mdpi.com |

| Core Fucosylation (α(1,6) Fucosylation) | FUT8 | Increased levels linked to invasion, migration, and tumor growth | Prostate, Melanoma, Lung, Breast, HCC | mdpi.comfrontiersin.org |

Inflammatory Disorders

Fucosylation plays a pivotal role in regulating inflammatory responses. nih.gov Fucose-containing glycans, particularly the selectin ligand sialyl Lewis X, are essential for the initial tethering and rolling of leukocytes on activated endothelial cells, enabling their migration from the bloodstream into tissues during inflammation. oup.com

Terminal fucosylation has been identified as a hallmark of inflammatory macrophages. nih.govoup.com In conditions like rheumatoid arthritis (RA), inflammatory macrophages show high expression of fucosyltransferases. oup.com The inhibition of this process can skew macrophage differentiation towards an anti-inflammatory phenotype, highlighting fucosylation as a key regulator of inflammation in arthritis. nih.gov Furthermore, aberrant glycosylation of Immunoglobulin G (IgG), including changes in fucosylation, is a known feature of inflammatory bowel disease (IBD) and can serve as a serum marker for disease activity. nih.gov

Congenital Disorders of Glycosylation (CDG)

Congenital disorders of glycosylation are a group of rare genetic diseases caused by defects in the synthesis or attachment of glycans to proteins and lipids. nih.govyoutube.com A specific subset of these disorders results from impaired fucosylation. nih.goveur.nl To date, five types of CDG related to defective fucosylation have been identified, each caused by mutations in genes essential for the fucosylation pathway. nih.goveur.nlconsensus.app These disorders typically present with a wide range of severe symptoms, including developmental delay, seizures, coarse facial features, and recurrent infections. nih.govyoutube.com

| CDG Type | Affected Gene | Function of Gene Product | Reference |

|---|---|---|---|

| FUT8-CDG | FUT8 | Catalyzes core fucosylation (α-1,6-fucosyltransferase) | nih.goveur.nl |

| FCSK-CDG | FCSK | Fucokinase, involved in the fucose salvage pathway | nih.goveur.nl |

| POFUT1-CDG | POFUT1 | Protein O-fucosyltransferase 1, fucosylates Notch receptors | nih.goveur.nl |

| SLC35C1-CDG | SLC35C1 | GDP-fucose transporter, transports GDP-fucose into the Golgi apparatus | nih.goveur.nl |

| GFUS-CDG | GFUS | GDP-fucose synthetase, involved in the de novo synthesis of GDP-fucose | nih.goveur.nl |

Autoimmune Conditions

The glycosylation pattern of antibodies, particularly Immunoglobulin G (IgG), is critical for their function. nih.govclinexprheumatol.org Core fucosylation of the N-glycan in the Fc region of IgG significantly impacts its ability to mediate antibody-dependent cell-mediated cytotoxicity (ADCC). frontiersin.org The absence of this core fucose (afucosylation) dramatically increases the binding affinity of IgG to the FcγRIIIa receptor on immune effector cells like Natural Killer (NK) cells, thereby enhancing ADCC. nih.govfrontiersin.org